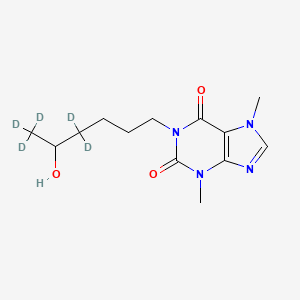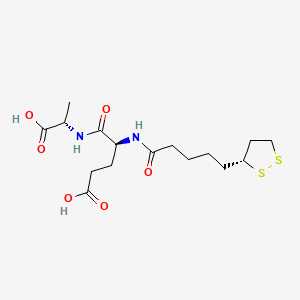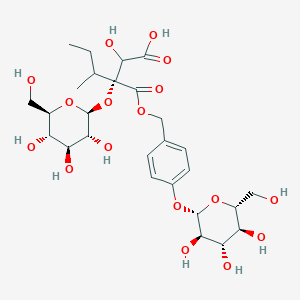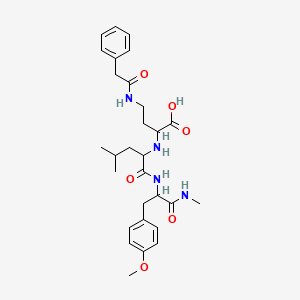
3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PCS-499, also known as deuterated S-lisofylline, is a small molecule drug that functions as a cyclic guanosine monophosphate phosphodiesterase inhibitor. It was initially developed by Concert Industries Ltd. and later by Processa Pharmaceuticals, Inc. PCS-499 has shown potential in treating various conditions, including necrobiosis lipoidica, chronic kidney diseases, and type 2 diabetes .
Wissenschaftliche Forschungsanwendungen
Chemistry: PCS-499 is used as a research tool to study the effects of cyclic guanosine monophosphate phosphodiesterase inhibition.
Biology: The compound is used to investigate cellular signaling pathways and their modulation by cyclic guanosine monophosphate.
Medicine: PCS-499 has shown promise in treating conditions such as necrobiosis lipoidica, chronic kidney diseases, and type 2 diabetes. .
Industry: PCS-499 is being explored for its potential use in developing new therapeutic agents and improving existing treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PCS-499 involves the deuteration of 1-((S)-5-hydroxyhexyl)-3,7-dimethylxanthine. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the molecule to replace hydrogen atoms. This step is crucial for enhancing the metabolic stability of the compound.
Purification: The synthesized compound is purified using techniques such as chromatography to ensure the desired purity and quality.
Industrial Production Methods
Industrial production of PCS-499 follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: The laboratory-scale synthesis is scaled up to industrial levels, ensuring consistency and reproducibility.
Quality Control: Rigorous quality control measures are implemented to maintain the purity and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
PCS-499 undergoes various chemical reactions, including:
Oxidation: PCS-499 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.
Substitution: PCS-499 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and bromine are used for substitution reactions.
Major Products
Wirkmechanismus
PCS-499 exerts its effects by inhibiting cyclic guanosine monophosphate phosphodiesterase, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, PCS-499 increases the levels of cyclic guanosine monophosphate within cells, leading to various physiological effects. The compound’s anti-inflammatory, anti-fibrotic, and anti-oxidative activities are attributed to its ability to modulate cyclic guanosine monophosphate levels and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentoxifylline: A non-deuterated analog of PCS-499, used for similar therapeutic purposes.
Lisofylline: Another analog with similar pharmacological properties.
Uniqueness of PCS-499
PCS-499 is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its half-life compared to non-deuterated analogs. This modification allows for improved efficacy and reduced dosing frequency, making PCS-499 a promising candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
1268605-91-9 |
|---|---|
Molekularformel |
C13H20N4O3 |
Molekulargewicht |
285.35 g/mol |
IUPAC-Name |
3,7-dimethyl-1-[(5S)-4,4,6,6,6-pentadeuterio-5-hydroxyhexyl]purine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1/i1D3,6D2 |
InChI-Schlüssel |
NSMXQKNUPPXBRG-WHPHVCHMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H](C([2H])([2H])CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
Kanonische SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CTP-499; CTP 499; CTP499. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B606758.png)




![(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B606766.png)

